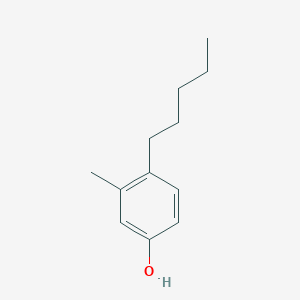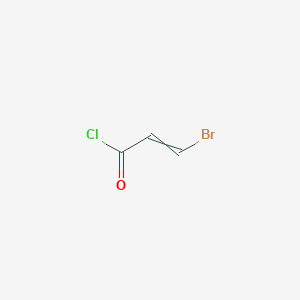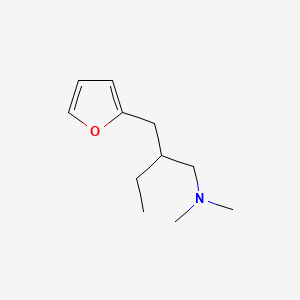
Octanoic acid, 4-oxo-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 4-oxo-, butyl ester: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from octanoic acid, which is a medium-chain fatty acid, and butanol. The compound has a molecular formula of C12H22O3 and a molecular weight of 214.30128 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for preparing esters, including octanoic acid, 4-oxo-, butyl ester, is through the reaction of a carboxylic acid with an alcohol in the presence of an acid catalystFor this compound, octanoic acid reacts with butanol under acidic conditions to form the ester and water .
Industrial Production Methods: In industrial settings, esters are often produced using acid chlorides or acid anhydrides instead of carboxylic acids, as these reagents tend to react more readily with alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to speed up the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Esters can be hydrolyzed back into their parent carboxylic acid and alcohol. This reaction can occur under acidic or basic conditions. Under acidic conditions, the ester is protonated, making it more susceptible to nucleophilic attack by water.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: Octanoic acid and butanol.
Reduction: Primary alcohols.
Transesterification: New esters and alcohols.
Applications De Recherche Scientifique
Chemistry: Octanoic acid, 4-oxo-, butyl ester is used as a reagent in organic synthesis, particularly in the preparation of other esters and in transesterification reactions .
Biology and Medicine: Esters like this compound are studied for their potential antimicrobial properties. They are also used in the formulation of pharmaceuticals and as intermediates in the synthesis of biologically active compounds .
Industry: In the industrial sector, this ester is used in the production of fragrances and flavorings due to its pleasant odor. It is also used in the manufacture of plastics and resins .
Mécanisme D'action
The mechanism of action of octanoic acid, 4-oxo-, butyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the parent carboxylic acid and alcohol. In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions .
Comparaison Avec Des Composés Similaires
Methyl butanoate: Another ester with a similar structure but different alkyl groups.
Ethyl acetate: A commonly used ester in organic synthesis and industry.
Butyl propanoate: Similar in structure but derived from propanoic acid instead of octanoic acid.
Uniqueness: Octanoic acid, 4-oxo-, butyl ester is unique due to its specific combination of octanoic acid and butanol, which imparts distinct chemical properties and applications. Its medium-chain fatty acid structure makes it particularly useful in various industrial and research applications .
Propriétés
Numéro CAS |
18688-70-5 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
butyl 4-oxooctanoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-7-11(13)8-9-12(14)15-10-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
KKBGDUHCGSAMPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
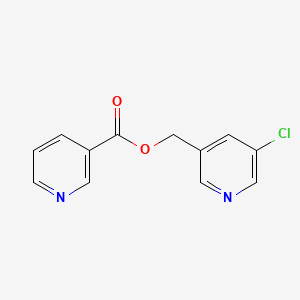
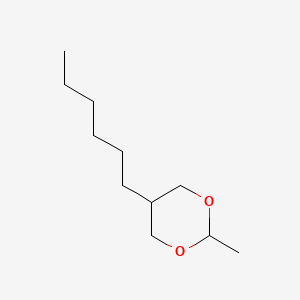

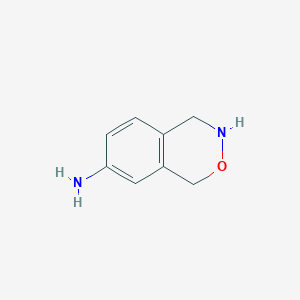
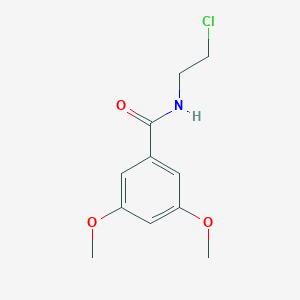
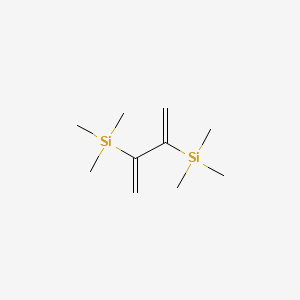

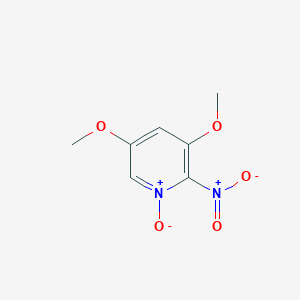
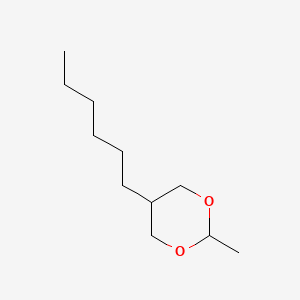
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
